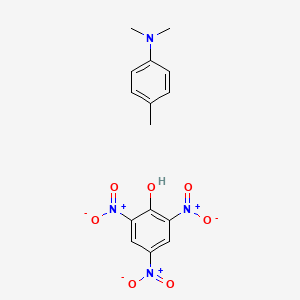![molecular formula C14H13NO4 B13998995 6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9h)-one CAS No. 523-15-9](/img/structure/B13998995.png)
6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- is a heterocyclic compound that belongs to the class of furoquinolines This compound is characterized by a fused ring system consisting of a furan ring and a quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a 95% aqueous ethanol extract prepared from the stems of Nicotiana tabacum can be partitioned between ethyl acetate and 3% tartaric acid. The aqueous layer is then adjusted to pH 9.0 with saturated sodium carbonate solution and extracted with ethyl acetate again. The ethyl acetate-soluble alkaloid materials are subjected to column chromatography and preparative HPLC to afford the desired furoquinoline alkaloids .
Industrial Production Methods
Industrial production methods for Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
化学反応の分析
Types of Reactions
Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the furoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.
科学的研究の応用
Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-tobacco mosaic virus activity is believed to result from its ability to inhibit viral replication by interfering with viral RNA synthesis . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
Similar compounds to Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- include:
- 7-Methoxy-6-methylfuro[2,3-b]quinoline
- 7-Methoxy-6-prenylfuro[2,3-b]quinoline
- 2-Phenylbenzo[g]furo[2,3-b]quinoxaline
Uniqueness
Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
523-15-9 |
|---|---|
分子式 |
C14H13NO4 |
分子量 |
259.26 g/mol |
IUPAC名 |
6,7-dimethoxy-9-methylfuro[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C14H13NO4/c1-15-10-7-12(18-3)11(17-2)6-9(10)13(16)8-4-5-19-14(8)15/h4-7H,1-3H3 |
InChIキー |
LOHVXKBBNRJOBJ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC(=C(C=C2C(=O)C3=C1OC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


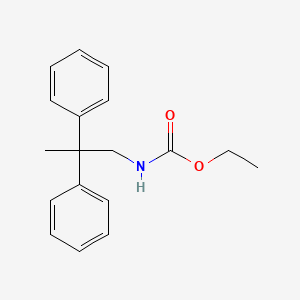
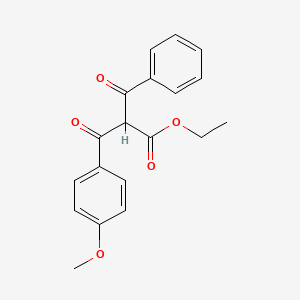


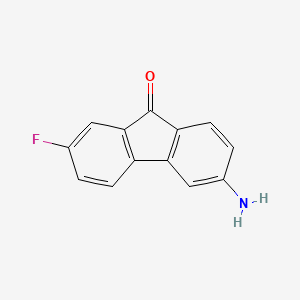
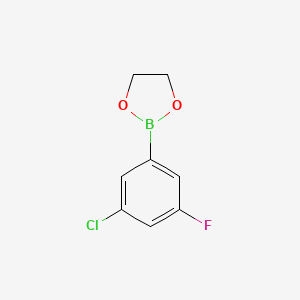
![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
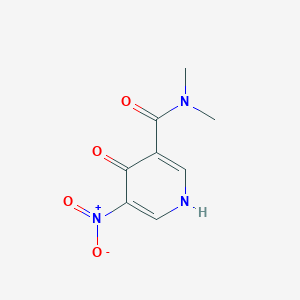
![Ethyl 3,5-dichloro-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B13998969.png)

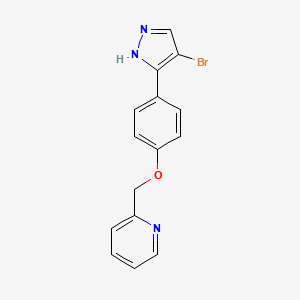
![Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]-](/img/structure/B13998983.png)

